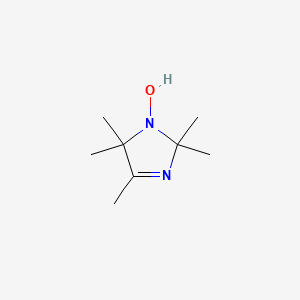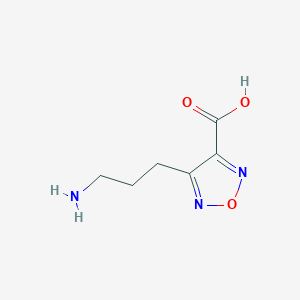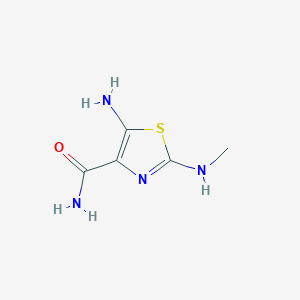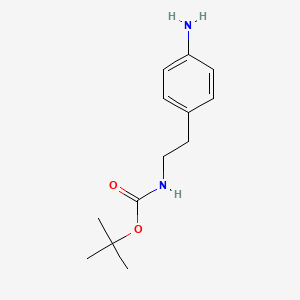
4-ブロモ-2-フルオロ-6-ニトロアニソール
概要
説明
4-Bromo-2-fluoro-6-nitroanisole (BFNA) is an organic compound with the molecular formula C7H5BrFNO2. It is a brominated nitroaromatic compound with a wide range of applications in organic and medicinal chemistry. BFNA has been studied for its synthesis methods, scientific research applications, mechanisms of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
科学的研究の応用
ライフサイエンス研究
4-ブロモ-2-フルオロ-6-ニトロアニソール: は、より複雑な有機化合物の合成におけるビルディングブロックとしての可能性から、ライフサイエンス研究で利用されています。 ハロゲン化およびニトロ基により、特定の生物活性を持つ分子を構築するための汎用性の高い試薬となり、創薬および開発プロセスで使用できます .
材料科学
材料科学において、この化合物のユニークな構造は、電子工学やフォトニクスでの潜在的な用途を持つ新素材の探求を可能にします。 さまざまな化学変換を起こす能力から、導電性や分解に対する耐性などの所望の特性を持つ新規ポリマーやコーティングの開発につながる可能性があります .
化学合成
4-ブロモ-2-フルオロ-6-ニトロアニソール: は、特にパラジウム触媒カップリング反応による複雑な分子の形成における化学合成のプレカーサーとして役立ちます。 ブロモ基とニトロ基は、さまざまな合成ターゲットを作成するために操作できる重要な官能基です .
クロマトグラフィー
この化合物は、同様の化合物を特定および定量化するために、クロマトグラフィー法の標準または参照物質としても使用できます。 その独特の化学的特徴により、分析機器の正確な校正が可能になります .
分析科学
分析科学において、4-ブロモ-2-フルオロ-6-ニトロアニソールは、関連化合物を検出するための方法開発に使用できます。 その安定性と反応性により、高速液体クロマトグラフィー(HPLC)やその他の分析技術のプロトコル開発に適しています .
薬物動態
4-ブロモ-2-フルオロ-6-ニトロアニソールの疎水性や水溶性などの物理化学的特性は、同様の化合物が生物系でどのように振る舞うかを理解するために、薬物動態において重要です。 この情報は、製剤開発と体内での薬物挙動の予測に不可欠です .
医薬品化学
医薬品化学において、この化合物の構造は、生物学的標的に対する相互作用の可能性を評価するなど、薬物様性を分析するために分析されます。 この分析は、創薬と最適化の初期段階において基礎的なものです .
研究環境における安全性と取り扱い
最後に、研究環境での取り扱いには、4-ブロモ-2-フルオロ-6-ニトロアニソールの安全性プロファイルの理解が不可欠です。 危険性に関する記述と予防措置の知識により、安全な実験室慣行と実験のデザインを理解できます .
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding ingestion and inhalation, ensuring adequate ventilation, and wearing personal protective equipment .
作用機序
Target of Action
Similar compounds such as 2-fluoro-4-nitroanisole have been used as biochemical photoprobes for proteins , suggesting that 4-Bromo-2-fluoro-6-nitroanisole may also interact with proteins.
Mode of Action
It is known that nitroaromatic compounds can undergo photoreaction with nucleophiles . This suggests that 4-Bromo-2-fluoro-6-nitroanisole may interact with its targets through a similar mechanism.
Pharmacokinetics
Its lipophilicity and water solubility suggest that it may have good bioavailability .
Result of Action
Safety data indicates that it may cause skin and eye irritation, and may also cause respiratory irritation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2-fluoro-6-nitroanisole. For instance, its photoreactive nature suggests that light exposure could affect its activity . Additionally, safety data suggests that it should be handled in a well-ventilated area to minimize respiratory irritation .
生化学分析
Biochemical Properties
4-Bromo-2-fluoro-6-nitroanisole plays a significant role in biochemical reactions, particularly in the context of aromatic substitution reactions. It interacts with various enzymes and proteins, facilitating nucleophilic substitution and free radical bromination reactions . The compound’s interactions with biomolecules are primarily driven by its electron-withdrawing nitro group, which enhances its reactivity in electrophilic aromatic substitution reactions .
Cellular Effects
The effects of 4-Bromo-2-fluoro-6-nitroanisole on cellular processes are profound. It influences cell signaling pathways by modulating the activity of key enzymes involved in signal transduction. Additionally, it affects gene expression by interacting with transcription factors and other regulatory proteins . The compound’s impact on cellular metabolism includes alterations in metabolic flux and changes in the levels of specific metabolites .
Molecular Mechanism
At the molecular level, 4-Bromo-2-fluoro-6-nitroanisole exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. The compound’s nitro group plays a crucial role in these interactions, facilitating the formation of stable complexes with target enzymes . Additionally, it can induce changes in gene expression by interacting with DNA and transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-2-fluoro-6-nitroanisole change over time. The compound’s stability and degradation are influenced by environmental factors such as temperature and pH . Long-term studies have shown that prolonged exposure to 4-Bromo-2-fluoro-6-nitroanisole can lead to significant changes in cellular function, including alterations in cell viability and proliferation .
Dosage Effects in Animal Models
The effects of 4-Bromo-2-fluoro-6-nitroanisole vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can modulate specific biochemical pathways without causing adverse effects . At high doses, it can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, indicating a dose-dependent response in various biochemical assays .
Metabolic Pathways
4-Bromo-2-fluoro-6-nitroanisole is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation . The compound’s metabolism leads to the formation of various metabolites, which can further participate in biochemical reactions . These interactions can affect metabolic flux and alter the levels of key metabolites in cells .
Transport and Distribution
The transport and distribution of 4-Bromo-2-fluoro-6-nitroanisole within cells and tissues are mediated by specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its chemical properties, including its lipophilicity and molecular size . These factors determine its ability to cross cellular membranes and reach target sites within cells .
Subcellular Localization
4-Bromo-2-fluoro-6-nitroanisole exhibits specific subcellular localization patterns. It is directed to particular compartments or organelles within cells through targeting signals and post-translational modifications . The compound’s activity and function are influenced by its localization, with distinct effects observed in different cellular compartments .
特性
IUPAC Name |
5-bromo-1-fluoro-2-methoxy-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO3/c1-13-7-5(9)2-4(8)3-6(7)10(11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCAYLYLJKBSNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10339595 | |
| Record name | 4-Bromo-2-fluoro-6-nitroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10339595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74266-66-3 | |
| Record name | 4-Bromo-2-fluoro-6-nitroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10339595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-fluoro-6-nitroanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5-Bis[(dimethylamino)methyl]cyclopentanone](/img/structure/B1268235.png)






![Hydrazinecarboxamide, 2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)-](/img/structure/B1268250.png)




![Ethyl 3-[(chloroacetyl)amino]benzoate](/img/structure/B1268263.png)
![1-[(2-Hydroxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B1268267.png)
